Clinical Wound Closure Superiority of Potassium Sucrose Octasulfate Dressing Versus Standard Dressing in Diabetic Foot Ulcers
In a randomized controlled trial of 240 patients with noninfected neuroischemic diabetic foot ulcers, the potassium salt of sucrose octasulfate formulated as a wound dressing demonstrated superior wound closure rates compared to a control dressing identical in composition except lacking the active SOS potassium salt [1]. The potassium salt inhibits matrix metalloproteases and restores growth factor function due to its high charge density, a mechanism not available to the control [1].
| Evidence Dimension | Proportion of patients achieving complete wound closure at 20 weeks |
|---|---|
| Target Compound Data | 48% (60 of 126 patients) |
| Comparator Or Baseline | Control dressing without SOS potassium salt: 30% (34 of 114 patients) |
| Quantified Difference | 18 percentage point absolute increase; adjusted odds ratio 2.6 (95% CI, 1.43–4.73) |
| Conditions | Randomized controlled trial; 20-week treatment; noninfected neuroischemic diabetic foot ulcers (grade IC or IIC); wound area >1 cm²; n=240 |
Why This Matters
This head-to-head clinical evidence directly supports procurement decisions for wound care applications, demonstrating a quantifiable 2.6-fold increased likelihood of wound closure with the potassium SOS formulation.
- [1] Edmonds M, et al. Sucrose octasulfate dressing versus control dressing in patients with neuroischaemic diabetic foot ulcers (Explorer): an international, multicentre, double-blind, randomised controlled trial. Lancet Diabetes Endocrinol. 2018;6(3):186-196. doi:10.1016/S2213-8587(17)30438-2. View Source
